molecular formula C7H9NO3 B13268899 5-(Aminomethyl)-2-methylfuran-3-carboxylic acid

5-(Aminomethyl)-2-methylfuran-3-carboxylic acid

Cat. No.: B13268899
M. Wt: 155.15 g/mol
InChI Key: ZIVCKCXORLVWLW-UHFFFAOYSA-N
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Description

5-(Aminomethyl)-2-methylfuran-3-carboxylic acid is a bio-based compound derived from furfural, a renewable resource. This compound has garnered significant attention due to its potential applications in various fields, including polymer science, pharmaceuticals, and materials chemistry. It is particularly noted for its role as a monomer in the production of bio-based polymers.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Aminomethyl)-2-methylfuran-3-carboxylic acid typically involves the conversion of 5-hydroxymethylfurfural (HMF) through a series of chemical reactions. One common method includes the selective oxidation of HMF to 5-formyl-2-furancarboxylic acid (FFCA), followed by reductive amination using ammonia as the nitrogen source . This hybrid catalytic pathway combines homogeneous-catalyzed selective oxidation with heterogeneous-catalyzed reductive amination, achieving high yields and efficiency .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar catalytic processes. The use of eco-friendly reagents and adherence to green chemistry principles are emphasized to ensure sustainable production .

Chemical Reactions Analysis

Types of Reactions: 5-(Aminomethyl)-2-methylfuran-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, such as 5-formyl-2-furancarboxylic acid.

    Reduction: Reductive amination is a key reaction, where the compound is synthesized from FFCA using ammonia.

    Substitution: The amino group in the compound can participate in substitution reactions, forming various substituted derivatives.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various furan derivatives, which are valuable intermediates in the synthesis of bio-based polymers and other materials .

Comparison with Similar Compounds

Uniqueness: this compound stands out due to its unique combination of functional groups, which confer distinct reactivity and potential for diverse applications. Its role as a monomer for bio-based polymers highlights its importance in the development of sustainable materials .

Properties

IUPAC Name

5-(aminomethyl)-2-methylfuran-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3/c1-4-6(7(9)10)2-5(3-8)11-4/h2H,3,8H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIVCKCXORLVWLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)CN)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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